Product packaging for 1-(2-Azidoethyl)naphthalene(Cat. No.:CAS No. 406953-52-4)

1-(2-Azidoethyl)naphthalene

Cat. No.: B13590218
CAS No.: 406953-52-4
M. Wt: 197.24 g/mol
InChI Key: OLJHNVWVUOMRDZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)naphthalene is a specialized organic compound that incorporates a naphthalene moiety linked to an azide-functionalized ethyl chain. This structure makes it a valuable building block in synthetic organic chemistry, particularly for applications utilizing click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its potential research applications include serving as a precursor in polymer science, materials development, and chemical biology for the synthesis of more complex architectures or for bioconjugation. The naphthalene ring system is present in many current drug molecules utilized for anti-tumor, anti-arrhythmia, and antioxidant therapy . Azides, like the one in this molecule, are known for their reactivity and are commonly used to introduce specific functionalities or create molecular links. Researchers can leverage this compound to explore new chemical spaces in medicinal chemistry and materials science. Handling and Safety: Organic azides can be thermally unstable and should be handled with appropriate safety precautions, including the use of personal protective equipment and procedures for handling potentially shock-sensitive compounds. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B13590218 1-(2-Azidoethyl)naphthalene CAS No. 406953-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406953-52-4

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-(2-azidoethyl)naphthalene

InChI

InChI=1S/C12H11N3/c13-15-14-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

OLJHNVWVUOMRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCN=[N+]=[N-]

Origin of Product

United States

Iii. Mechanistic Insights and Chemical Transformations of the Azidoethylnaphthalene Moiety

Cycloaddition Reactions of the Azide (B81097) Group

The azide group of 1-(2-azidoethyl)naphthalene readily participates in [3+2] cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazole rings. This transformation can be achieved through two major pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.org This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov

A defining feature of the CuAAC reaction is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. scispace.combeilstein-journals.org In the context of this compound, its reaction with a terminal alkyne in the presence of a copper(I) catalyst will produce a single regioisomer, where the naphthalene-ethyl substituent is attached to the N1 position and the alkyne's substituent is at the C4 position of the triazole ring.

For instance, the reaction of this compound with various terminal alkynes under standard CuAAC conditions leads to the corresponding 1-(2-(naphthalen-1-yl)ethyl)-4-aryl-1H-1,2,3-triazoles. A study by Bezold et al. (2024) demonstrated the synthesis of a series of such compounds for potential antimicrobial applications. peerj.com While the study focused on the biological activity, the synthetic strategy highlights the robustness of the CuAAC reaction for creating libraries of molecules based on the this compound scaffold. peerj.com

A closely related example that illustrates this regioselectivity is the reaction of 2-[1-(azido)ethyl]naphthalene with (ethynyl)benzene, which yields 1-[1-(2-naphthalenyl)ethyl]-4-phenyl-1,2,3-triazole. acs.org This transformation underscores the predictable and specific outcome of the CuAAC reaction with azidoethylnaphthalene derivatives.

Table 1: Examples of CuAAC Reactions with Azidoethylnaphthalene Derivatives

Azide ReactantAlkyne ReactantProductCatalyst SystemReference
This compoundSubstituted Aryl Alkynes1-(2-(Naphthalen-1-yl)ethyl)-4-aryl-1H-1,2,3-triazolesCuSO₄·5H₂O, Sodium Ascorbate peerj.com
2-[1-(Azido)ethyl]naphthalene(Ethynyl)benzene1-[1-(2-Naphthalenyl)ethyl]-4-phenyl-1,2,3-triazoleMonophosphine Cu(I) complex acs.org

The efficacy of the CuAAC reaction relies on the catalytic system employed, which typically consists of a copper(I) source and, often, a stabilizing ligand. The active catalyst is the copper(I) ion, which can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com This is a widely used and practical method for carrying out CuAAC reactions. researchgate.net

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. scispace.com Ligands play a crucial role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as accelerating the reaction rate. beilstein-journals.org A variety of ligands have been developed for this purpose, including nitrogen-based ligands like tris(triazolylmethyl)amines (e.g., TBTA) and phosphine (B1218219) ligands. beilstein-journals.org For example, a monophosphine Cu(I) complex bearing bis(pyrazolyl)methane has been shown to be an effective catalyst for the three-component click reaction to furnish 1,4-disubstituted 1,2,3-triazoles under mild, ultrasonic conditions in aqueous media. acs.org

The choice of solvent and reaction conditions can also influence the reaction's efficiency. While many CuAAC reactions are performed in mixtures of water and organic solvents like THF or t-butanol, some catalytic systems are designed to work efficiently in purely aqueous or organic media. nih.govresearchgate.net The reaction involving this compound has been successfully performed in a 1:1 mixture of THF and water. peerj.com

Table 2: Common Catalytic Systems for CuAAC Reactions

Copper SourceReducing Agent (if applicable)Common LigandsTypical SolventsReference
CuSO₄·5H₂OSodium AscorbateTris(triazolylmethyl)amine (TBTA), BetaineH₂O/THF, H₂O/t-BuOH beilstein-journals.orgpeerj.comresearchgate.net
CuI, CuBrNoneN-heterocyclic carbenes (NHCs), PhosphinesDichloromethane, Toluene (B28343) beilstein-journals.org
[Cu(CH₃CN)₄]PF₆NoneVarious N- and P-based ligandsAcetonitrile, Organic Solvents beilstein-journals.org
Cu(I) ComplexesNoneBis(pyrazolyl)methaneWater, DMF acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. rsc.org The driving force for this reaction is the high ring strain of a cycloalkyne, which readily reacts with an azide to form a triazole. rsc.orgnih.gov This copper-free nature makes SPAAC particularly suitable for applications in living biological systems where the toxicity of copper is a concern. researchgate.netthe-scientist.com

The azide group of this compound is an ideal functional handle for SPAAC reactions. ontosight.ai As an abiotic and relatively unreactive group in the biological milieu, it can be selectively targeted by a strained alkyne-containing molecule. ru.nl This allows for the specific labeling and conjugation of molecules bearing the azidoethylnaphthalene moiety in complex biological environments. researchgate.netthe-scientist.com

While specific studies detailing the use of this compound in biological SPAAC applications are not prevalent in the reviewed literature, its structural features make it a suitable candidate for such applications. The naphthalene (B1677914) group can act as a fluorescent reporter or a hydrophobic tag, and the azide allows for its conjugation to biomolecules or surfaces functionalized with strained alkynes.

The rate of a SPAAC reaction is highly dependent on the structure of the strained alkyne. nih.govbiochempeg.com Various cyclooctynes have been developed to enhance the reaction kinetics, including dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). biochempeg.com These strained alkynes react rapidly with azides like this compound to form a regioisomeric mixture of triazole products. researchgate.net

The reaction between a strained cyclooctyne (B158145) and this compound would proceed via a concerted [3+2] cycloaddition mechanism. The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed spontaneously under physiological conditions. rsc.org For example, the reaction of a cyclooctyne with an azide can have second-order rate constants in the range of 10⁻³ to 1 M⁻¹s⁻¹, depending on the specific structures of the reactants and the solvent. nih.govmdpi.comresearchgate.net Although no specific kinetic data for the reaction of this compound with strained cycloalkynes was found in the surveyed literature, its reactivity is expected to be comparable to that of other alkyl azides.

Table 3: Common Strained Cycloalkynes Used in SPAAC

Cycloalkyne AbbreviationFull NameKey Features
DBCODibenzocyclooctyneHigh reactivity and stability
BCNBicyclo[6.1.0]nonyneGood balance of reactivity and hydrophilicity
DIFODifluorinated CyclooctyneEnhanced reactivity due to electron-withdrawing fluorine atoms
DIBODibenzocyclooctynolFast reaction kinetics

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed counterpart (CuAAC) which yields 1,4-isomers. organic-chemistry.orgchalmers.senih.govresearchgate.net This reaction is of significant interest in various fields, including medicinal chemistry and materials science. chalmers.senih.gov

The catalytic cycle of RuAAC is proposed to proceed through an oxidative coupling mechanism. organic-chemistry.orgnih.gov A ruthenium(II) complex, typically a [CpRuCl] species (where Cp is pentamethylcyclopentadienyl), serves as the catalyst. organic-chemistry.orgnih.govgoogle.com The reaction is compatible with a broad range of functional groups and can be carried out in various non-protic solvents such as benzene (B151609), toluene, THF, and DMF. core.ac.uk The use of more reactive catalysts like Cp*RuCl(COD) can allow the reaction to proceed at ambient temperatures. core.ac.uk

Key mechanistic steps involve the coordination of the azide and alkyne to the ruthenium center, followed by the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov The regioselectivity for the 1,5-isomer is established during this step. Subsequent reductive elimination yields the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations support this mechanism and indicate that the reductive elimination is the rate-determining step. nih.gov

The RuAAC reaction has been successfully applied to a variety of azides and alkynes, including internal alkynes, leading to the formation of fully substituted triazoles. organic-chemistry.orgresearchgate.net While primary and secondary azides are generally reactive, tertiary azides show lower reactivity. nih.gov The reaction's scope has been extended to include thioalkynes and selenoalkynes, demonstrating its versatility. nih.govchemrxiv.org

Table 1: Comparison of Ruthenium Catalysts in Azide-Alkyne Cycloadditions

CatalystTypical Reaction ConditionsProduct RegioselectivityNotes
CpRuCl(PPh₃)₂Benzene, 80 °C1,5-disubstitutedEffective for a broad range of terminal and internal alkynes. organic-chemistry.orgnih.gov
CpRuCl(COD)Room Temperature1,5-disubstitutedMore reactive catalyst, suitable for thermally sensitive substrates. organic-chemistry.orgcore.ac.uk
[CpRuCl]₄Varies1,5-disubstitutedCan be used as an alternative catalyst source. nih.gov
RuH₂(PPh₃)₄Not specifiedNot specifiedLess effective compared to [CpRuCl] complexes.

Light-Triggered Cycloaddition Reactions with Naphthalene-Based Tetrazoles

Light-triggered, or photoclick, chemistries offer spatiotemporal control over chemical reactions, a feature highly desirable in biological and materials science applications. nih.govrsc.org Naphthalene-based tetrazoles have emerged as valuable reagents in this context, particularly for light-induced 1,3-dipolar cycloaddition reactions. researchgate.netscispace.comnih.gov

The fundamental principle of this reaction involves the photoactivation of a tetrazole to generate a reactive nitrile imine intermediate, which then undergoes cycloaddition with a suitable dipolarophile, such as an alkene. nih.govnih.gov The naphthalene moiety in these tetrazoles serves as a chromophore, enabling activation with specific wavelengths of light, including near-infrared (NIR) through two-photon excitation (2PE). researchgate.netscispace.comnih.gov This allows for deeper tissue penetration and reduced photodamage in biological systems. researchgate.net

Upon irradiation, the tetrazole undergoes a cycloreversion reaction, extruding molecular nitrogen (N₂) to form the highly reactive nitrile imine. nih.govmdpi.com This intermediate is then rapidly trapped by a nearby alkene to form a pyrazoline cycloadduct. nih.govnih.gov The efficiency of this process is influenced by the structure of the tetrazole and the nature of the alkene. nih.govmdpi.com

Naphthalene-derived tetrazoles have been specifically designed and synthesized to exhibit strong two-photon absorption properties, making them suitable for 2PE-triggered photoclick chemistry. researchgate.netscispace.comnih.gov For instance, certain naphthalene-based tetrazoles can be efficiently activated by a 700 nm femtosecond pulsed laser. researchgate.netnih.gov The resulting pyrazoline products are often fluorescent, which provides a convenient method for detection and imaging. nih.gov

Table 2: Properties of Naphthalene-Based Tetrazoles in Light-Triggered Cycloadditions

Tetrazole DerivativeActivation WavelengthKey FeaturesApplication
Naphthalene-derived tetrazole365 nmBrightly fluorescent pyrazoline product. nih.gov"Photoclick" reagent for biological studies. nih.gov
Naphthalene-based tetrazoles700 nm (2PE)Strong two-photon absorption. researchgate.netnih.govSpatiotemporally controlled labeling in live cells. scispace.comnih.gov

Solid-State Pressure-Accelerated Cycloaddition Processes

The 1,3-dipolar cycloaddition between azides and alkynes can also be performed in the solid state, and its rate can be significantly accelerated by the application of high pressure. researchgate.netrsc.org This methodology offers a green and solvent-free alternative to traditional solution-phase synthesis. researchgate.net

The acceleration of the reaction under pressure is attributed to both a decrease in the activation energy and an increase in the substrate energy. rsc.org In situ Raman spectroscopy and synchrotron X-ray diffraction have been employed to study the kinetics of these solid-state reactions, confirming the pressure-induced rate enhancement. researchgate.netrsc.org

For the reaction to proceed efficiently in the solid state, proper alignment of the azide and alkyne functional groups is crucial. This can be achieved through supramolecular pre-organization, for instance, by utilizing hydrogen bonding or arene-perfluoroarene stacking interactions to bring the reacting molecules into close proximity and in the correct orientation within the crystal lattice. researchgate.net This pre-organization can lead to highly regioselective reactions, yielding predominantly the 1,4-triazole product. researchgate.net

The application of pressure can be achieved using equipment as simple as a common hydraulic press. researchgate.net This approach has been shown to be effective for a variety of azide and alkyne substrates, demonstrating its potential as a general method for solid-state synthesis. researchgate.net

Reductive Transformations of the Azide Group

The azide moiety of this compound can be readily reduced to the corresponding primary amine, providing access to 1-(2-aminoethyl)naphthalene and its derivatives. This transformation is a cornerstone in the functionalization of the azidoethylnaphthalene scaffold.

The reduction of the azide group in compounds like this compound to a primary amine is a common and synthetically useful transformation. uniroma1.it This reaction opens up a wide range of possibilities for further derivatization, as the resulting amine can participate in various subsequent reactions. For example, the synthesis of 1-(naphthalen-1-yl)ethylamine has been achieved through the reduction of the corresponding azide. google.com Similarly, 2-(2-azidoethyl)naphthalene has been reduced to yield 2-(2-aminoethyl)naphthalene. acs.org

Several methods are available for the reduction of organic azides, each with its own advantages in terms of selectivity and mildness of reaction conditions. The choice of reducing agent is critical to ensure that other functional groups within the molecule, such as the naphthalene ring, remain intact.

The Staudinger reduction is a well-established method that utilizes phosphines, such as triphenylphosphine, to convert azides to amines. sdu.dk This reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. Catalytic versions of the Staudinger reduction have been developed, offering a more atom-economical approach. sdu.dk

Table 3: Common Reagents for the Reduction of Azides to Amines

Reducing Agent/MethodTypical ConditionsSelectivity
H₂/Pd/CCatalytic hydrogenationHigh, can sometimes affect other reducible groups
LiAlH₄Etheral solventsPowerful, less selective
NaBH₄Protic solventsMilder, more selective than LiAlH₄
Triphenylphosphine (Staudinger)Followed by hydrolysisHigh chemoselectivity
Sodium DithioniteAqueous conditionsCan be selective for certain functional groups

Other Functional Group Interconversions and Naphthalene Core Modifications

Beyond the transformations of the azido (B1232118) group, the this compound scaffold allows for other functional group interconversions and modifications of the naphthalene core itself. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.

Functional group interconversion refers to the conversion of one functional group into another. imperial.ac.uklibretexts.org For example, a hydroxyl group can be converted into a good leaving group like a sulfonate ester, which can then be displaced by a variety of nucleophiles. vanderbilt.edu Similarly, halides can be interconverted, such as in the Finkelstein reaction where a chloride is converted to an iodide. vanderbilt.edu

Direct functionalization of the naphthalene core is also a significant area of research. researchgate.net The regioselectivity of these reactions is often directed by the existing substituents on the ring. researchgate.net Various methods have been developed for the selective introduction of functional groups at different positions of the naphthalene ring system, including C-H functionalization techniques. researchgate.net For instance, the synthesis of various naphthalene derivatives has been explored for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.govsioc-journal.cn

Derivatization of the Naphthalene Ring System

The naphthalene core of this compound, a typically stable aromatic system, can be chemically transformed to introduce new functionalities and stereochemical complexity. While direct electrophilic substitution on the naphthalene ring is a standard method for many naphthalene derivatives, more advanced strategies can create highly functionalized polycyclic structures.

A notable pathway for derivatization involves the initial dearomatization of the aromatic ring system. Research on the closely related (2-azidoethyl)benzene (B1267214) has demonstrated that enzymatic dihydroxylation can convert the arene into a valuable cis-dihydrodiol intermediate. researchgate.net This transformation, accomplished using mutant strains of E. coli expressing toluene dioxygenase (TDO), breaks the aromaticity to yield a cyclic diene while preserving the azidoethyl side chain. researchgate.net This diene is a versatile precursor for various cycloaddition reactions.

For instance, these diene intermediates can readily participate in intermolecular Diels-Alder reactions with dienophiles like maleic anhydride. researchgate.net Such reactions allow for the construction of complex, bridged tetracyclic systems. The stereochemical outcome of these cycloadditions can be controlled, offering a route to specific isomers. researchgate.net This chemoenzymatic approach highlights a powerful method for transforming the flat, aromatic naphthalene ring into a three-dimensional, functionalized scaffold, all while the azidoethyl group is retained for subsequent conjugations via click chemistry or other azide-specific reactions.

Table 1: Representative Derivatization of the Arene Core in an Azidoethyl-Aryl Compound

Starting Material Reaction Type Key Reagents/Conditions Product Type Ref
(2-Azidoethyl)benzene Enzymatic Dihydroxylation E. coli JM109 (TDO) cis-Cyclohexadienediol researchgate.net

Reactivity of the Ethyl Linker

The two-carbon ethyl linker serves as a spacer between the naphthalene ring and the azide group, and its reactivity is central to the synthesis of the parent compound itself. The formation of this compound typically proceeds via nucleophilic substitution, where an ethylnaphthalene precursor bearing a suitable leaving group is treated with an azide salt.

A common synthetic route starts from the corresponding alcohol, 1-naphthaleneethanol (B15308). acs.org The alcohol's hydroxyl group is a poor leaving group and must first be converted into a more reactive species. This is typically achieved by mesylation (reaction with methanesulfonyl chloride, MsCl) or tosylation in the presence of a base like triethylamine (B128534). acs.org The resulting mesylate or tosylate is an excellent substrate for an SN2 reaction.

The subsequent introduction of the azide is accomplished by reacting the mesylate with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org The azide ion (N3-) acts as the nucleophile, displacing the mesylate group to form the final this compound product. This two-step sequence is a reliable and widely used method for preparing alkyl azides from alcohols. acs.org The reactivity of the ethyl linker's carbon atom (the one attached to the leaving group) is fundamental to this process.

Beyond its role in forming the molecule, the ethyl linker's flexibility can influence intramolecular reactions. For example, in systems containing an appropriately positioned unsaturation, the azidoethyl group can undergo an intramolecular 1,3-dipolar cycloaddition between the azide and the alkene, leading to the formation of a new heterocyclic ring system fused to the existing structure. researchgate.net

Table 2: Key Reactions Involving the Ethyl Linker Moiety

Precursor Reaction Type Key Reagents Intermediate/Product Purpose Ref
1-Naphthaleneethanol Mesylation Methanesulfonyl chloride (MsCl), Triethylamine 1-(2-Mesyloxyethyl)naphthalene Activation of hydroxyl group acs.org
1-(2-Mesyloxyethyl)naphthalene Nucleophilic Substitution (Azide Displacement) Sodium Azide (NaN3), DMSO This compound Introduction of azide group acs.org

Iv. Applications of 1 2 Azidoethyl Naphthalene As a Versatile Molecular Building Block

Integration into Polymeric and Macromolecular Architectures

The dual functionality of 1-(2-Azidoethyl)naphthalene makes it an ideal candidate for incorporation into a wide range of polymers. The naphthalene (B1677914) unit can influence the polymer's conformational and photophysical properties, such as fluorescence and charge transport, while the azide (B81097) group provides a reactive handle for various conjugation and polymerization reactions.

Naphthalene-functionalized conjugated polymers are a significant class of materials in organic electronics. The incorporation of the naphthalene moiety can enhance π-π stacking, influence the polymer's energy levels, and improve charge carrier mobility, making these materials suitable for applications in light-emitting diodes, solar cells, and transistors.

The azide group in this compound is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". benicewiczgroup.com This reaction is highly efficient and specific, allowing for the covalent linking of the naphthalene unit to polymers or monomers that contain a terminal alkyne. benicewiczgroup.com The process results in the formation of a stable triazole ring, effectively tethering the naphthalene group to the target molecule. researchgate.net

This strategy can be employed in two primary ways:

Post-polymerization modification: A pre-formed polymer containing alkyne side chains can be reacted with this compound to introduce pendant naphthalene groups.

Polymerization of functionalized monomers: An alkyne-containing monomer can be "clicked" with this compound first, and the resulting triazole-containing monomer is then polymerized.

This modular approach has been used to functionalize conductive polymer films, such as those based on poly(3,4-ethylenedioxythiophene) (PEDOT), where an azide-functional monomer is first electropolymerized, followed by a click reaction with various alkynes to attach desired functionalities. researchgate.net This method allows for the creation of new materials with tailored properties that might not be achievable through direct polymerization due to the incompatibility of certain functional groups with polymerization conditions. researchgate.net

Naphthalene diimide (NDI) based polymers are among the most promising n-type semiconductors for organic electronics due to their high electron affinity, excellent charge transport capabilities, and environmental stability. rsc.orgresearchgate.netd-nb.info The synthesis of NDI derivatives typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org The amino derivative of this compound, 1-(2-aminoethyl)naphthalene, can be used in this condensation reaction to attach a naphthalene moiety to the imide position of the NDI unit.

These NDI-based polymers form the active layer in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) devices. d-nb.info The electronic properties of these polymers can be finely tuned by altering the co-monomer unit in the polymer backbone or by chemical modification. acs.orgrsc.org For instance, the introduction of aza-substitutions into the polymer backbone can lower the LUMO and HOMO energy levels, resulting in n-type transistors that are stable and can operate in ambient conditions. rsc.org Research has demonstrated that NDI-based polymers can achieve high electron mobilities, a key parameter for efficient device performance. researchgate.netnih.gov

Table 1: Performance of Representative Naphthalene Diimide (NDI)-Based Polymers in Organic Electronics

Polymer Structure Feature Application Reported Electron Mobility (cm²/V·s) Source(s)
P(NDI2OD-T2) Alternating NDI and bithiophene units OFETs High, serves as a benchmark n-type polymer researchgate.net
PNDTzI Thiazole-fused NDI unit OFETs Up to 0.12 nih.gov

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical stability. bris.ac.uk The bulky and rigid nature of the naphthalene ring makes it an excellent building block for creating intrinsic microporosity within a polymer network. nih.gov When building blocks derived from this compound are used in polymerization reactions, the naphthalene units prevent efficient packing of the polymer chains, leading to the formation of permanent porous structures.

For instance, naphthalene-based building blocks like naphthaldehyde have been used to synthesize porous polyaminal networks that show excellent capacity for CO₂ uptake and the adsorption of heavy metals from water. nih.govmdpi.com Similarly, porous polyimides (pPIs) synthesized from naphthalene-containing monomers have been investigated for gas capture and as metal-free electrocatalysts for CO₂ conversion. bris.ac.uk

The azide functionality of this compound can be converted into an amine, which can then serve as a monomer in polycondensation reactions to create these porous frameworks. bris.ac.uk Furthermore, NDI units themselves have been used to construct redox-active POPs that, after metallation, can function as efficient electrocatalysts, demonstrating the versatility of naphthalene-based structures in functional porous materials. rsc.org

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Naphthalene-based polymers have emerged as effective supports for metal catalysts. epfl.ch These polymers can be synthesized through methods like Friedel–Crafts crosslinking of naphthalene to create a robust, porous network. epfl.ch

A polymer functionalized with this compound offers several possibilities for catalyst immobilization.

The azide group can be used in a click reaction with an alkyne-functionalized ligand, which then coordinates to a metal center.

The azide can be reduced to a primary amine, which can act as a ligand itself or be further functionalized.

The triazole ring formed via a click reaction can also serve as a coordinating ligand for certain metal catalysts.

Research has shown that palladium nanoparticles supported on naphthalene-based polymers are highly efficient catalysts for Suzuki cross-coupling reactions. epfl.ch The porosity and chemical nature of the polymer support, which can be tuned by using functionalized naphthalene monomers, play a crucial role in the distribution and stability of the catalytic nanoparticles. epfl.ch In a related application, metallated POPs constructed from NDI-based monomers have been shown to be effective electrocatalysts for the oxygen evolution reaction (OER), highlighting the role of the naphthalene-derived structure in facilitating charge transfer processes beneficial for catalysis. rsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers. benicewiczgroup.comnih.gov The compatibility of the RAFT process with a wide variety of functional groups makes it an ideal method for polymerizing monomers containing sensitive groups like azides.

A key application in this context is the RAFT polymerization of monomers like 2-azidoethyl methacrylate (B99206) (AzMA), which is structurally analogous to a potential methacrylate derivative of this compound. benicewiczgroup.com Studies on AzMA have shown that it can be polymerized with excellent control, yielding polymers with pendant azide groups that remain intact and available for subsequent post-polymerization modification via click chemistry. benicewiczgroup.com This allows for the precise placement of naphthalene functionalities along a polymer chain.

The process provides excellent control over the final polymer structure, as demonstrated by the low polydispersity index (PDI or Đ) values obtained in these polymerizations. benicewiczgroup.comresearchgate.net The resulting azide-functionalized polymer can then be used as a macro-RAFT agent to grow a second block of a different monomer, leading to well-defined block copolymers. benicewiczgroup.com

Table 2: Representative Data for RAFT Polymerization of an Azide-Functionalized Monomer (2-azidoethyl methacrylate, AzMA)

Polymerization Conditions Monomer:CTA:Initiator Ratio Temperature (°C) Resulting Molecular Weight (Mn, kg/mol ) Polydispersity Index (PDI or Đ) Source(s)
CPDN, V-70 344:1:0.1 30 ~50 < 1.15 benicewiczgroup.com

Data is for 2-azidoethyl methacrylate (AzMA) as a model for a naphthalene-containing analogue. CTA = Chain Transfer Agent (CPDN: α-cyanobenzyl dithionaphthalate), Initiator = V-70.

This approach, combining the control of RAFT polymerization with the efficiency of click chemistry, provides a robust platform for designing advanced polymeric materials where the unique electronic and photophysical properties of the naphthalene moiety can be systematically integrated and studied. mdpi.com

Surface Modification and Coating Technologies

The presence of the terminal azide group makes this compound a valuable tool for surface modification and the development of advanced coating technologies. The primary mechanism for its application in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org This reaction allows the molecule to be covalently and selectively attached to surfaces that have been pre-functionalized with alkyne groups.

The process typically involves:

Surface Activation: A substrate material is treated to introduce alkyne functionalities onto its surface.

Covalent Immobilization: The alkyne-functionalized surface is then exposed to a solution of this compound in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and the covalent grafting of the naphthalene moiety onto the surface.

This method offers a robust way to alter the surface properties of various materials. By tethering the bulky, hydrophobic naphthalene group, it is possible to control characteristics such as wettability, lubricity, and biocompatibility. Furthermore, the inherent fluorescence of the naphthalene unit can be used to create surfaces with built-in optical reporting capabilities, useful for sensing applications or for verifying the success and uniformity of the coating process. This approach is part of a broader field of surface engineering that uses techniques like low-pressure plasma coating or chemical vapor deposition to create functionalized surfaces with precisely controlled properties. dxfluidics.comnanografi.com

Design and Assembly of Supramolecular Systems

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, provides a powerful platform for creating complex, functional materials from the bottom up. reading.ac.uk this compound is an attractive component for such systems due to its dual nature: the naphthalene ring can drive assembly through non-covalent forces, while the azide group can be used to covalently link it to other molecular components.

The planar, electron-rich structure of the naphthalene ring system is highly conducive to forming non-covalent interactions, particularly π-π stacking. These interactions are a significant driving force in the self-assembly of molecules containing naphthalene units, leading to the spontaneous formation of ordered, supramolecular structures such as columnar liquid crystals or fibrous networks. rsc.org

In systems incorporating this compound, the naphthalene moieties can stack on top of each other, bringing the molecules together into larger aggregates. The specific morphology and stability of these assemblies can be tuned by solvent polarity and other environmental factors. rsc.org This behavior allows for the creation of nanostructured materials where the optical and electronic properties are dictated by the precise arrangement of the naphthalene chromophores. rsc.org

The naphthalene unit can act as a "guest" that fits into the cavity of a larger "host" molecule, forming a stable host-guest complex. mdpi.com This type of molecular recognition is a fundamental concept in supramolecular chemistry. bbau.ac.in Common hosts for aromatic guests like naphthalene include macrocyclic molecules such as cyclodextrins, calixarenes, and cucurbiturils. mdpi.comthno.org

The hydrophobic interior of a cyclodextrin (B1172386) cavity, for example, provides a favorable environment for the nonpolar naphthalene ring in aqueous solutions. thno.org Research has shown that various naphthalene derivatives can form stable 1:1 or 2:1 host-guest inclusion complexes with β- and γ-cyclodextrins. mdpi.com By encapsulating the naphthalene moiety of this compound within a host molecule, it is possible to modify its properties, such as increasing its solubility in water or protecting the fluorescent group from quenching. This principle can be used to construct more elaborate stimuli-responsive systems or drug delivery vehicles. thno.org Furthermore, custom-designed hosts can create highly stable complexes with naphthalene derivatives through π-π stacking interactions between the guest and parts of the host structure. nih.gov

Stimuli-responsive materials can change their structure and function in response to external signals, such as a change in redox potential. mdpi.com While this compound is not intrinsically redox-active, its azide functionality allows it to be easily conjugated to molecules that are. For instance, it can be "clicked" onto redox-active units like ferrocene (B1249389) or viologen derivatives, which are known to change their binding properties upon oxidation or reduction. beilstein-journals.orgrsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline, porous materials constructed from molecular building blocks linked by strong covalent or coordination bonds, respectively. nih.govnih.gov The choice of organic linker is critical to the final properties of the framework, such as pore size, surface area, and functionality.

Naphthalene-based linkers are widely used in the synthesis of both MOFs and COFs due to their rigid, planar structure. researchgate.net The azide group of this compound can be chemically transformed (e.g., reduced to an amine) to create a derivative suitable for use as a linker in these frameworks. Such linkers can then be reacted with metal nodes to form MOFs or with other organic building blocks to form COFs. frontiersin.orgnih.gov The resulting frameworks benefit from the properties of the embedded naphthalene units, which can impart luminescence for sensing applications or contribute to the framework's capacity for gas adsorption. nih.govrsc.org

Table 1: Examples of Naphthalene-Containing MOFs and COFs

Framework TypeNaphthalene-Based Building BlockKey Properties / ApplicationsReference
MOFNaphthalene-2,6-dicarboxylateUsed with Y(III) ions; exhibits structural diversity and potential for fluorescent sensing. nih.govfrontiersin.org
MOFFunctionalized Naphthalene Dicarboxylates (e.g., NDC-NH2, NDC-NO2)Enhanced H2 and CO2 adsorption capacities compared to un-functionalized parent MOF. rsc.org
MOF2,6-di(1H-tetrazol-5-yl)naphthaleneHigh thermal stability and CO2 uptake, suitable as fillers in gas separation membranes. acs.org
COF1,5-diaminonaphthaleneImine-linked framework that acts as a highly sensitive and selective luminescent sensor for phosphate (B84403) ions. nih.govnih.govacs.org
COFCore-substituted Naphthalene Diimides (cNDIs)Tunable bandgaps and ultrafast carrier dynamics for potential use in optoelectronics. acs.org
COFNaphthalene Diimide (NDI)Acts as a metal-free electrocatalyst for the oxygen reduction reaction. researchgate.net

Development of Chemical Probes and Conjugates for Research Applications

The combination of a fluorescent reporter (naphthalene) and a reactive handle (azide) in a single molecule makes this compound an excellent scaffold for developing chemical probes and bioconjugates. ontosight.aiontosight.ai Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes, is central to this application. burleylabs.co.uk

The azide group can be used to attach the naphthalene fluorophore to a wide range of biomolecules (proteins, nucleic acids, etc.) or other small molecules that have been tagged with an alkyne. bionordika.no This "click" reaction is highly efficient and specific, allowing for precise labeling. acs.org For example, a related compound, 2-(2-azidoethyl)naphthalene, was used in a click chemistry-based approach to rapidly synthesize a library of candidate enzyme inhibitors for screening. acs.org

Once conjugated to a target, the naphthalene moiety can serve as a fluorescent probe. Its emission properties can be used to visualize the location of the target within a cell, to quantify binding events, or to study protein-ligand interactions. ontosight.ai In some cases, compounds containing azide groups can also be used as photoaffinity probes, where UV irradiation causes the azide to form a highly reactive nitrene that covalently cross-links the probe to its binding partner. ontosight.ai

Table 2: Features of this compound for Probe and Conjugate Development

FeatureChemical GroupApplication / UtilityReference
Covalent LigationAzide (-N3)Participates in bioorthogonal click chemistry (CuAAC) for specific attachment to alkyne-tagged molecules. ontosight.aiacs.orgbionordika.no
Fluorescent ReportingNaphthaleneActs as a fluorophore for detection and imaging in biochemical and cellular assays. ontosight.ai
Photo-crosslinkingAzide (-N3)Can be converted into a reactive nitrene by UV light for photoaffinity labeling applications. ontosight.ai
Molecular ScaffoldingEntire MoleculeServes as a building block for creating libraries of complex molecules for drug discovery and chemical biology. ontosight.aiacs.org

Compound Index

Synthesis of Bioconjugates for Chemical Biology Studies

The azide functionality of this compound makes it an ideal reagent for bioconjugation, a process of covalently linking molecules to study biological systems. ontosight.ai The azide group is largely inert under typical biological conditions but reacts selectively and efficiently with specific partners, most notably alkynes, in what is known as the azide-alkyne cycloaddition. ontosight.ainih.gov This bioorthogonal reactivity allows for the precise chemical modification of biomolecules in complex environments. nih.govnih.gov

The site-specific labeling of biomolecules is a cornerstone of chemical biology, enabling the study of their function, localization, and interactions. The azide group on this compound allows it to function as a chemical reporter or tag that can be attached to biomolecules. ontosight.ainih.gov This is typically achieved by reacting the azide with a biomolecule (such as a protein, peptide, or nucleic acid) that has been functionalized with a terminal alkyne. nih.govgoogle.com

The reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage. nih.govmdpi.com This "click chemistry" approach is highly valued for its reliability, specificity, and mild reaction conditions, which are compatible with sensitive biological samples. nih.govnih.gov By using this compound, a fluorescent naphthalene moiety can be specifically introduced into the structure of a target biomolecule. The naphthalene group itself can act as a fluorescent reporter, or it can be further modified. researchgate.net This strategy has been widely adopted for applications ranging from protein profiling to cellular imaging. nih.gov

The general scheme for this labeling process is outlined in the table below.

Component Role in Labeling Strategy Description
This compound Azide-Containing Labeling ReagentProvides the naphthalene reporter group and the azide functional handle for the click reaction.
Alkyne-Modified BiomoleculeTarget for LabelingA protein, peptide, or nucleic acid engineered or chemically modified to contain an alkyne group.
Copper(I) CatalystReaction CatalystFacilitates the [3+2] cycloaddition between the azide and alkyne to form a stable triazole ring.
Labeled BioconjugateFinal ProductThe biomolecule is now covalently attached to the naphthalene-ethyl-triazole moiety.

Beyond simple labeling, this compound serves as a key building block in the synthesis of novel, custom-designed ligands and receptors. ontosight.ai A synthetic ligand is a small molecule designed to bind to a specific biological target, such as a protein or nuclear receptor, to modulate its activity. nih.govelifesciences.org The naphthalene core of this compound is a "privileged structure," a molecular framework known to bind to multiple biological targets. researchgate.net

By incorporating this compound into a larger molecular structure via its azide handle, chemists can systematically design libraries of potential ligands. The naphthalene unit can be positioned to interact with hydrophobic pockets in a target receptor, while other parts of the synthetic ligand are varied to optimize binding affinity and specificity. elifesciences.org This approach is central to the development of chemical genetics, where "Receptors Activated Solely by Synthetic Ligands" (RASSLs) are used to probe the physiological roles of specific GPCRs. nih.gov The ability to construct these synthetic ligands relies on versatile building blocks like this compound that allow for modular assembly. researchgate.net

Naphthalene-Derived Triazole Hybrids for Chemical Space Exploration

A major application of this compound is in the synthesis of hybrid molecules where the naphthalene structure is linked to another chemical scaffold via a 1,2,3-triazole ring. researchgate.netresearchgate.net The triazole ring, formed via the click reaction, is more than just a linker; it is a stable, aromatic, and polar unit that can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the hybrid molecule. mdpi.comnih.gov

The synthesis of these hybrids allows for the rapid exploration of new chemical space. By combining this compound with a diverse set of alkyne-containing molecules, a large library of novel naphthalene-triazole hybrids can be generated and screened for various biological activities. mdpi.comresearchgate.net This strategy has been employed to develop compounds with potential therapeutic applications.

Below is a table summarizing research findings on various naphthalene-triazole hybrids, which could be synthesized using a naphthalene-azide precursor like this compound.

Hybrid Class Alkyne Precursor Resulting Hybrid Structure Core Investigated Biological Activity Reference
Naphthoquinone-Triazole HybridsVarious terminal alkynesNaphthoquinone linked to a substituted triazoleAntileishmanial and antimycobacterial researchgate.net
Naphthalene-Triazole HybridsPropargylated phenolic compoundsNaphthalene linked via a triazole to a phenolic moietyXanthine Oxidase (XO) inhibition researchgate.net
Steroid-Triazole HybridsPropargylated steroid derivativesNaphthalene linked via a triazole to a steroid backboneAntimicrobial (in silico) nih.govacs.org
Isatin-Triazole HybridsPropargylated isatin (B1672199) derivativesNaphthalene linked via a triazole to an isatin core5-lipoxygenase inhibition (in silico) mdpi.com

Applications in Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govaithor.com These libraries are then screened for biological activity to identify "hit" or "lead" compounds. The success of combinatorial synthesis relies on the use of highly reliable and efficient chemical reactions that can be performed in parallel on many different starting materials. nih.gov

The click reaction involving the azide group of this compound is ideally suited for combinatorial library generation. acs.org Its high yield, simple reaction conditions, and tolerance of a wide variety of functional groups mean that this compound can be reliably combined with a large collection of diverse alkynes. aithor.comacs.org In this approach, this compound acts as a common building block, systematically introducing the naphthalene-ethyl moiety across the entire library. mdpi.com This allows for the creation of thousands of unique compounds in a single synthetic campaign, each containing the naphthalene core, for subsequent high-throughput screening against biological targets. nih.gov

V. Theoretical and Computational Investigations of Azidoethylnaphthalene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of naphthalene (B1677914) derivatives, providing insights into their behavior. samipubco.com

The electronic character of 1-(2-Azidoethyl)naphthalene is largely dictated by the interplay between the naphthalene core and the azidoethyl substituent. The naphthalene group is a polycyclic aromatic hydrocarbon with a characteristic π-electron system. samipubco.com The introduction of an azidoethyl group can modulate the electronic properties of the naphthalene ring.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a significant parameter; a smaller gap generally implies higher reactivity. For naphthalene itself, the HOMO-LUMO gap has been calculated using DFT with various basis sets, yielding values around 4.75 eV. samipubco.com The substitution with an azidoethyl group is expected to influence this gap, although specific calculations for this compound are not widely reported. Studies on other substituted naphthalenes have shown that both the nature and the position of the substituent can significantly alter the HOMO-LUMO gap. tandfonline.com

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate charge distribution and bonding interactions within the molecule. This analysis can elucidate the nature of the covalent bond between the ethyl chain and the naphthalene ring, as well as the electronic structure of the azide (B81097) group.

The reactivity of this compound can be predicted by examining various quantum chemical descriptors. For instance, the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The azide group, with its terminal nitrogen atoms, is an electron-rich region and a potential site for electrophilic attack or participation in cycloaddition reactions.

Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for this compound, based on typical values for related compounds.

Parameter Calculated Value (Method) Significance
HOMO Energy -6.5 eV (DFT/B3LYP)Relates to the ability to donate electrons.
LUMO Energy -1.8 eV (DFT/B3LYP)Relates to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eV (DFT/B3LYP)Indicator of chemical reactivity and stability.
Dipole Moment 2.5 D (DFT/B3LYP)Measures the overall polarity of the molecule.
NBO Charge on N1 (Azide) -0.45 eIndicates the partial charge on the first nitrogen of the azide.
NBO Charge on N2 (Azide) +0.60 eIndicates the partial charge on the central nitrogen of the azide.
NBO Charge on N3 (Azide) -0.15 eIndicates the partial charge on the terminal nitrogen of the azide.

Note: The data in this table is illustrative and based on general knowledge of similar compounds. Specific computational studies on this compound are required for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for investigating its interactions with other molecules.

The ethyl linker in this compound provides conformational flexibility. The rotational freedom around the C-C and C-N single bonds allows the molecule to adopt various conformations. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

MD simulations can also provide detailed insights into the intermolecular interactions between this compound and its surroundings. For example, in a solvent, the simulation can reveal the structure of the solvent shell around the molecule and the nature of the solute-solvent interactions. In the context of materials science or biological systems, MD can be used to study the interactions of this compound with surfaces, polymers, or biological macromolecules like proteins and DNA.

The interactions are governed by a combination of forces, including:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large, polarizable naphthalene ring contributes significantly to these interactions.

Electrostatic interactions: The polar azide group can participate in dipole-dipole interactions.

Hydrogen bonding: While this compound itself cannot act as a hydrogen bond donor, the nitrogen atoms of the azide group can act as weak hydrogen bond acceptors.

A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory provides information on conformational preferences and intermolecular interactions.

The following table summarizes the types of information that can be obtained from MD simulations of this compound.

Simulation Type Information Gained Potential Applications
Simulation in Vacuum Intrinsic conformational preferences of the molecule.Understanding the fundamental flexibility of the azidoethyl side chain.
Simulation in Solvent (e.g., water, ethanol) Solvation structure, solute-solvent interactions, and solvent effects on conformation.Predicting solubility and behavior in different chemical environments.
Simulation with a Surface (e.g., graphene, gold) Adsorption geometry, binding energy, and surface-induced conformational changes.Designing functionalized surfaces and understanding interfacial phenomena.
Simulation with a Biomolecule (e.g., a protein) Binding mode, interaction energies, and conformational changes upon binding.Drug design and understanding biological activity.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by predicting reaction pathways and characterizing the associated transition states. For this compound, the azide functional group is the primary site of reactivity, and computational methods can be used to explore its thermal and photochemical decomposition, as well as its participation in cycloaddition reactions.

Organic azides are known to undergo a variety of reactions, and computational studies can help to determine the most likely pathways under different conditions. The thermal decomposition of alkyl azides, for example, is believed to proceed through the initial formation of a nitrene intermediate with the extrusion of molecular nitrogen. acs.org Computational studies can model this process, calculating the activation energy required for the C-N bond cleavage and the subsequent rearrangement of the nitrene. Both spin-allowed and spin-forbidden pathways can be investigated to provide a comprehensive understanding of the reaction mechanism. rsc.org

One of the most important reactions of azides is the [3+2] cycloaddition with alkynes or alkenes, often referred to as "click chemistry." youtube.com DFT calculations can be used to model the transition states of these reactions, providing insights into the regioselectivity and stereoselectivity. The activation barriers for different reaction pathways can be calculated to predict the most favorable products.

The general workflow for predicting reaction pathways involves:

Identifying potential reactants and products.

Locating the transition state structure connecting the reactants and products on the potential energy surface. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Performing frequency calculations to confirm that the located structure is a true transition state (i.e., it has exactly one imaginary frequency).

Calculating the activation energy as the energy difference between the transition state and the reactants.

Tracing the intrinsic reaction coordinate (IRC) to ensure that the transition state correctly connects the desired reactants and products.

A hypothetical reaction coordinate diagram for the thermal decomposition of this compound to form a nitrene is shown below, with energies that could be obtained from DFT calculations.

Species Relative Energy (kcal/mol) Description
This compound 0.0Reactant
Transition State +40.0C-N bond breaking and N2 formation
Nitrene Intermediate + N2 -10.0Products

Note: The energy values are illustrative and would need to be determined by specific quantum chemical calculations.

In Silico Design and Optimization of Novel Azidoethylnaphthalene-Containing Architectures

In silico design involves the use of computational methods to design and optimize new molecules with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new materials and therapeutic agents by reducing the time and cost associated with experimental screening. The this compound scaffold can serve as a versatile building block for the design of a wide range of functional molecules.

The azide group is a particularly useful handle for in silico design because it can be readily converted into other functional groups or used in bioorthogonal ligation reactions. For example, the azide can be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to link the naphthalene moiety to other molecules, such as polymers, biomolecules, or fluorescent dyes.

The process of in silico design typically involves:

Defining a target property: This could be, for example, a high binding affinity to a specific protein, a particular absorption or emission wavelength for a photoactive material, or improved solubility.

Generating a virtual library of candidate molecules: This can be done by systematically modifying the this compound scaffold, for instance, by adding substituents to the naphthalene ring or by varying the structure of the molecule to be attached via the azide group.

Predicting the properties of the candidate molecules using computational methods such as QSAR (Quantitative Structure-Activity Relationship), molecular docking, or quantum chemical calculations.

Ranking the candidates based on their predicted properties and selecting the most promising ones for experimental synthesis and testing.

For example, in drug design, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a target protein. ijpsjournal.comijpsjournal.com This information can then be used to guide the design of new derivatives with improved binding characteristics. In materials science, quantum chemical calculations can be used to predict the electronic and optical properties of novel architectures containing the azidoethylnaphthalene unit, aiding in the design of new photoactive or electronic materials. researchgate.netrsc.org

The following table provides examples of how in silico design could be applied to create novel architectures based on this compound.

Target Application Design Strategy Computational Methods Desired Outcome
Fluorescent Probes Attach a fluorophore to the azide group via click chemistry. Modify the naphthalene ring with electron-donating or -withdrawing groups.Time-Dependent DFT (TD-DFT) to predict absorption and emission spectra.A molecule with a specific fluorescence wavelength and high quantum yield.
Anticancer Agents Design derivatives that bind to the active site of a cancer-related enzyme.Molecular docking to predict binding affinity and mode. MD simulations to assess binding stability.A molecule with high potency and selectivity for the target enzyme. nih.govbenthamscience.com
Functional Polymers Use the azidoethylnaphthalene as a monomer or a side-chain in a polymer.Molecular mechanics and MD simulations to predict polymer conformation and properties.A polymer with specific thermal, mechanical, or optical properties.
Surface Modification Attach the molecule to a surface via the azide group.DFT calculations to model the molecule-surface interaction.A functionalized surface with tailored properties, such as hydrophobicity or biocompatibility.

Vi. Advanced Analytical Methodologies for Studying Azidoethylnaphthalene Reactions and Products Excluding Basic Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules derived from 1-(2-azidoethyl)naphthalene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment of the resulting products, such as 1,2,3-triazoles. mdpi.comnih.gov For instance, in the formation of a naphthalene-containing triazole, the appearance of a new singlet in the ¹H NMR spectrum, typically around 8-9 ppm, is a clear indicator of the triazole proton, confirming the success of the cycloaddition reaction. mdpi.com

Furthermore, NMR is pivotal for mechanistic studies. Real-time reaction monitoring by NMR allows researchers to track the consumption of reactants and the formation of products over time. acs.org In the context of a click reaction involving this compound, one can monitor the disappearance of the signals corresponding to the ethyl protons adjacent to the azide (B81097) group and the simultaneous appearance of new signals corresponding to the protons of the newly formed triazole ring and its N-CH₂CH₂-naphthalene substituent. This provides kinetic data and insights into the reaction mechanism and selectivity. acs.orgnih.gov Advanced 2D NMR techniques like COSY and HSQC are used to establish through-bond correlations between protons and carbons, which is essential for assigning the complex spectra of substituted naphthalene (B1677914) derivatives. rsc.org

Interactive Table: Representative NMR Chemical Shifts (δ, ppm) for Naphthalene-Triazole Derivatives
Proton/CarbonRepresentative Chemical Shift (ppm) in CDCl₃Notes
¹H NMR
Naphthalene Ar-H7.40 - 8.20Complex multiplet region, specific shifts depend on substitution pattern. nih.gov
Triazole C-H~8.00Often appears as a distinct singlet, confirming ring formation. mdpi.com
N-CH₂ (Triazole side)~4.30Typically a triplet or quartet depending on coupling. nih.gov
C-CH₂ (Naphthalene side)~3.40Typically a triplet.
¹³C NMR
Naphthalene Ar-C123 - 135Multiple signals for the 10 aromatic carbons. nih.gov
Triazole C-H~124
Triazole C-N~145
N-CH₂ (Triazole side)~50
C-CH₂ (Naphthalene side)~35

Note: Data are representative and can vary based on the specific molecular structure and solvent. Data compiled from multiple sources. mdpi.comnih.govrsc.orgnih.govnih.gov

Mass Spectrometry for Characterization of Complex Adducts and Reaction Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of reaction products and for characterizing complex adducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a product with a high degree of confidence. nih.gov This is crucial for confirming the identity of novel naphthalene-triazole derivatives.

Moreover, MS is uniquely suited for detecting and identifying transient reaction intermediates. On-line mass spectrometry, where the MS instrument is coupled directly to a continuous flow reactor, can be used to monitor reactions in real-time. durham.ac.ukworktribe.com This approach could be applied to study the mechanism of reactions involving this compound, potentially allowing for the observation of short-lived catalytic species or reaction intermediates. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information about complex adducts, such as those formed between reactive naphthalene metabolites and peptides or proteins. nih.govastrochem.org This methodology is invaluable for identifying the specific sites of modification within a larger biomolecule.

Infrared (IR) Spectroscopy for Functional Group Monitoring during Transformations

Infrared (IR) spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving this compound by tracking changes in key functional groups. The azide group (-N₃) has a very strong and characteristic absorption peak, appearing as a sharp band around 2100 cm⁻¹. nasa.gov This peak is often isolated in the spectrum, making it an excellent diagnostic marker.

During a cycloaddition reaction, the azide is consumed, and a triazole ring is formed. This transformation is readily observed in the IR spectrum by the complete disappearance of the azide peak at ~2100 cm⁻¹. mdpi.com Concurrently, new absorption bands corresponding to the vibrations of the newly formed 1,2,3-triazole ring will appear, typically in the 1400-1600 cm⁻¹ region (C=N and N=N stretching) and around 1000-1200 cm⁻¹ (ring vibrations). mdpi.comnih.govhmdb.ca This provides clear and rapid confirmation that the desired chemical transformation has occurred.

Interactive Table: Key IR Absorption Frequencies for Monitoring Azide Reactions
Functional GroupCharacteristic Frequency (cm⁻¹)Appearance/Disappearance
Azide (R-N₃)~2100Disappears upon reaction
Triazole Ring1400 - 1600Appears upon reaction
Naphthalene C-H (aromatic)~3050Present throughout
Alkyl C-H~2900Present throughout

Note: Frequencies are approximate. Data compiled from multiple sources. mdpi.comnih.govnasa.govhmdb.ca

Interactive Table: Representative Crystallographic Data for Naphthalene Derivatives
Compound TypeCrystal SystemSpace GroupKey FindingReference
NaphthaleneMonoclinicP2₁/aConfirms the basic planar structure and packing. mdpi.com
Naphthalene-Triazole DerivativeMonoclinicP2₁/cDefines the dihedral angles between the naphthalene and triazole rings. rsc.org
Naphthalene DiimideMonoclinicP2₁/cElucidates the influence of side chains on molecular packing. researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Polymer Stability and Transitions

When this compound is incorporated into polymers, for example, as a functional side chain, its thermal properties become critical. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing these properties.

TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability. For a polymer functionalized with naphthalene-triazole units, TGA can determine the decomposition temperature (often cited as Td5, the temperature at which 5% weight loss occurs), which is a key indicator of the material's stability at high temperatures. mdpi.comomlc.org

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine important thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). The Tg is particularly important as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state, which dictates its processing conditions and application range. mdpi.comomlc.org The introduction of the rigid naphthalene and triazole groups is expected to increase the Tg of a polymer. omlc.org

Interactive Table: Thermal Properties of Naphthalene-Containing Polymers
Polymer TypeTd5 (°C, N₂)Tg (°C)Analytical Method
Naphthalene-containing Polyimide> 490261 - 284TGA, DSC
Naphthalene Diimide-Indacenodithiophene Copolymer> 44068 (side chain), 178-223 (main chain)TGA, DSC

Note: Data are from representative studies on naphthalene-containing polymers and may not directly involve this compound. Data compiled from multiple sources. mdpi.comomlc.org

Advanced Spectroscopic Methods (e.g., UV-Vis, Photoluminescence) for Investigating Optoelectronic Properties of Functionalized Materials

The naphthalene core is inherently fluorescent, making it a valuable component in the design of functional materials for optoelectronic applications. nih.gov UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are the primary tools used to investigate the electronic and optical properties of materials derived from this compound.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the electronic transitions within the molecule. The naphthalene moiety typically exhibits characteristic absorption bands in the UV region. google.com The formation of a triazole ring or other conjugating groups can lead to a bathochromic (red) shift in the absorption maximum, indicating an extension of the π-conjugated system. nih.gov

PL (or fluorescence) spectroscopy measures the emission of light from a sample after it has absorbed photons. Naphthalene derivatives often exhibit strong fluorescence with high quantum yields. nih.govnih.gov The emission wavelength and intensity are sensitive to the molecular structure and environment. By converting this compound into various triazole derivatives, it is possible to tune the emission color and efficiency, creating new fluorescent probes or materials for applications in sensing or organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Interactive Table: Photophysical Properties of Naphthalene-Triazole Derivatives
Derivative TypeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
Naphthalene (parent)Cyclohexane2753220.23
Naphthalene-TriazoleCH₂Cl₂297--
Naphthalene-Triazole-DiphenylamineCH₂Cl₂351--

Note: Data are representative and highly dependent on the full molecular structure and solvent. Data compiled from multiple sources. nih.govgoogle.com

Chromatographic Separations for Reaction Monitoring and Purification Methodologies

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are vital for both monitoring the progress of reactions involving this compound and for the purification of the final products.

Online HPLC can be used for real-time reaction monitoring, providing quantitative data on the consumption of starting materials and the formation of products and byproducts. nih.gov This is particularly useful for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. For a click reaction, an HPLC trace would show the peak corresponding to this compound decreasing over time, while a new peak for the triazole product grows in. mdpi.com

Once the reaction is complete, preparative HPLC is a powerful method for purifying the target compound from unreacted starting materials, catalysts, and side products. The high resolving power of HPLC allows for the separation of compounds with very similar structures, ensuring a high degree of purity for the final product, which is often essential for subsequent applications and accurate characterization. mdpi.com

Vii. Emerging Research Frontiers and Future Prospects for 1 2 Azidoethyl Naphthalene

Advancements in Catalyst-Free and Bioorthogonal Click Methodologies

The azide (B81097) group on 1-(2-Azidoethyl)naphthalene is a key player in "click chemistry," a set of chemical reactions known for being rapid, selective, and high-yielding. ontosight.airesearchgate.netpcbiochemres.com While the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), concerns about the cytotoxicity of copper catalysts in biological systems have spurred the development of catalyst-free alternatives. nih.govbiochempeg.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a leading catalyst-free method. It utilizes strained cyclooctynes that react spontaneously with azides like the one on this compound. nih.govmdpi.comnih.gov This bioorthogonal reaction proceeds efficiently under physiological conditions, making it ideal for labeling biomolecules in living cells and organisms without causing toxicity. biochempeg.comjci.org The development of various cyclooctyne (B158145) derivatives with enhanced reaction kinetics has significantly expanded the utility of SPAAC. nih.gov

Staudinger Ligation: Another important bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) derivative to form a stable amide bond. mdpi.comnih.gov While it was one of the first bioorthogonal reactions developed, it generally has slower kinetics compared to modern click reactions. nih.govnih.gov

These methodologies enable the precise attachment of this compound to a wide array of molecules, including proteins, lipids, and nucleic acids, for applications in imaging, tracking, and functional studies within complex biological environments. researchgate.netnih.govjci.org

Table 1: Comparison of Azide-Based Bioorthogonal Reactions

Reaction Key Features Catalyst Required Typical Application
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, rapid kinetics, forms stable triazole linkage. nih.govacs.org Yes (Copper I) pcbiochemres.com In vitro bioconjugation, materials synthesis, drug discovery libraries. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Catalyst-free, bioorthogonal, fast kinetics with strained alkynes. nih.govnih.gov No biochempeg.com Live-cell imaging, in vivo labeling, surface modification. nih.govjci.org

| Staudinger Ligation | First bioorthogonal reaction, forms an amide bond. mdpi.comnih.gov | No | Cell surface engineering, labeling biomolecules in cell lysates. nih.govjci.org |

Development of Naphthalene-Azide Based Smart and Responsive Materials

"Smart" or "responsive" materials can change their properties in response to external stimuli like pH, temperature, or light. mdpi.comrsc.org The incorporation of this compound into polymers and other materials opens pathways to creating such advanced materials.

Researchers are exploring how the naphthalene (B1677914) moiety can be used to create sugar-responsive systems for applications like controlled insulin (B600854) delivery. josai.ac.jp In these systems, naphthalene can facilitate the formation of specific molecular assemblies that change in the presence of glucose. josai.ac.jp

Furthermore, the azide group provides a convenient anchor point for attaching naphthalene units to polymer backbones or surfaces. This allows for the development of materials that combine the responsive nature of the polymer with the unique properties of the naphthalene group. For instance, hydrogels containing naphthalene derivatives could be designed to swell or shrink in response to specific triggers, releasing an entrapped payload. mdpi.comacs.org The azobenzene (B91143) moiety, which is structurally similar to the naphthalene group in that it is an aromatic system, is a well-known component of photo-responsive polymers. rsc.org This suggests a potential for developing light-responsive materials using naphthalene-azide derivatives.

Integration into Advanced Nanomaterials and Self-Assembled Systems

The creation of well-defined nanostructures through molecular self-assembly is a major goal in materials science. The naphthalene component of this compound is particularly well-suited for this purpose due to its flat, aromatic nature, which promotes organization through noncovalent π–π stacking and hydrophobic interactions. acs.orggoogle.com

Studies have shown that various naphthalene derivatives can self-assemble into complex architectures such as nanofibers, nanotwists, and nanobelts. acs.orgrsc.org By using this compound as a building block, scientists can leverage these self-assembly properties while retaining the reactive azide handle. This "click" functionality allows for the subsequent modification of the assembled nanostructures, for example, by attaching targeting ligands, fluorescent dyes, or therapeutic agents. rsc.org This strategy is being used to create novel glycoconjugates and other complex materials where sugar derivatives with azide groups are clicked onto scaffolds to form new materials with interesting properties. rsc.org

Table 2: Self-Assembled Structures from Naphthalene Derivatives

Derivative Type Resulting Nanostructure Driving Forces Potential Application
Naphthalene-dipeptide Nanostructures with strong π-π intermolecular interactions and hydrogen bonding. google.com π-π stacking, Hydrogen bonding Organic electronics google.com
Naphthalene-glucono isomers Nanofibers and nanotwists. rsc.org Self-assembly driven by molecular chirality and π-π stacking. Chiral optics, circularly polarized luminescence. rsc.org

Novel Applications in Interdisciplinary Chemical Sciences and Engineering

The versatility of this compound makes it a valuable tool in a range of interdisciplinary fields, bridging chemistry, biology, and engineering.

Drug Discovery and Medicinal Chemistry: The CuAAC click reaction with this compound and various alkynes is a powerful method for rapidly generating large libraries of novel compounds. acs.org This approach has been successfully used to discover potent inhibitors for enzymes like histone deacetylase 8 (HDAC8). acs.org Furthermore, the resulting 1,2,3-triazole core, formed during the click reaction, is a known isostere for other chemical groups in established drugs and is resistant to metabolic degradation, making it a desirable feature in new therapeutic candidates. peerj.com Naphthalene-based compounds are also being investigated for their potential as antimicrobial and antifungal agents. peerj.comjmchemsci.com

Chemical Biology: As a bioorthogonal chemical reporter, the azide group allows this compound to be used in the synthesis of fluorescent probes and photoprobes. ontosight.aiontosight.ai These tools are essential for studying biological processes, such as protein-ligand interactions and the localization of biomolecules within cells, with high precision and minimal perturbation to the native system. ontosight.aiacs.org

Materials Science and Engineering: The ability to "click" this compound onto surfaces or into polymers is a key application in materials engineering. This can be used to functionalize nanomaterials, create specialized coatings, or develop new biomaterials and complex polymer networks. acs.orguniroma1.it For example, it could be integrated into systems for the controlled release of substances or for creating surfaces with specific binding properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Azidoethyl)naphthalene, and what methodologies ensure high purity?

  • Answer : The synthesis typically involves nucleophilic substitution reactions. For example, substituting a halogen atom (e.g., chlorine) in 1-(2-chloroethyl)naphthalene with an azide group (NaN₃) under controlled conditions (e.g., DMF, 60°C) . Purification methods include column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Yield optimization requires precise stoichiometry and inert atmospheres to prevent azide decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR : Confirms substitution patterns (e.g., δ 3.5–4.0 ppm for -CH₂-N₃) .
  • IR : Identifies the azide stretch (~2100 cm⁻¹) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 197 for [M⁺]) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

Advanced Research Questions

Q. How can this compound be utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

  • Answer : The azide group undergoes regioselective "click" reactions with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄/NaAsc). Critical parameters include:

  • Solvent : Aqueous/organic mixtures (e.g., t-BuOH:H₂O) for solubility .
  • Catalyst Optimization : Ligands like TBTA enhance reaction rates and reduce copper-induced toxicity .
  • Applications : Synthesis of triazole-linked polymers or antibody-drug conjugates .

Q. What computational strategies predict the reactivity and stability of this compound in solution?

  • Answer :

  • DFT Calculations : Model transition states for azide decomposition (e.g., activation energy for N₂ release) .
  • Molecular Dynamics : Simulate solvent effects on azide stability (e.g., polar solvents reduce electrostatic repulsion) .
  • QSPR Models : Correlate substituent effects (e.g., naphthalene electron-withdrawing groups) with reaction kinetics .

Q. How does modifying the ethyl-azide linker length impact biological activity in antimicrobial agents?

  • Answer : Increasing the linker length (e.g., from C1 to C2) enhances flexibility, improving target binding. For example:

  • In vitro Studies : this compound derivatives showed 2× higher antifungal activity (vs. C1 analogs) due to better membrane penetration .
  • Structure-Activity Relationships (SAR) : Rigid naphthalene cores combined with flexible linkers optimize pharmacokinetics .

Q. How can researchers resolve contradictions in reaction yields reported for azide-alkyne cycloadditions?

  • Answer : Systematic analysis includes:

  • Control Experiments : Verify catalyst activity (e.g., EDTA chelation tests) .
  • Data Triangulation : Cross-reference NMR yields with HPLC quantification .
  • Error Sources : Trace oxygen (inhibits Cu(I)) or azide hydrolysis byproducts .

Q. What factors influence regioselectivity in non-catalyzed vs. Cu(I)-catalyzed cycloadditions involving this compound?

  • Answer :

  • Thermal Reactions : Produce 1,4- and 1,5-triazole regioisomers due to dipole orientation .
  • Cu(I) Catalysis : Enforces strict 1,4-selectivity via chelation-controlled transition states .
  • Kinetic vs. Thermodynamic Control : Polar solvents favor 1,4-products in CuAAC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.